1-(4-Chloro-2-methylphenyl)-3-methylurea
Description
Properties
IUPAC Name |
1-(4-chloro-2-methylphenyl)-3-methylurea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O/c1-6-5-7(10)3-4-8(6)12-9(13)11-2/h3-5H,1-2H3,(H2,11,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEMDCTZUFVIFTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80304139 | |
| Record name | 1-(4-chloro-2-methylphenyl)-3-methylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80304139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22175-20-8 | |
| Record name | NSC164349 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164349 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(4-chloro-2-methylphenyl)-3-methylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80304139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-CHLORO-2-METHYLPHENYL)-3-METHYLUREA | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Chloro-2-methylphenyl)-3-methylurea can be synthesized through several methods. One common approach involves the reaction of 4-chloro-2-methylaniline with methyl isocyanate. The reaction typically occurs under mild conditions, often in the presence of a catalyst such as triethylamine, and at room temperature. The reaction proceeds as follows:
4-Chloro-2-methylaniline+Methyl isocyanate→1-(4-Chloro-2-methylphenyl)-3-methylurea
Industrial Production Methods: In an industrial setting, the production of 1-(4-Chloro-2-methylphenyl)-3-methylurea may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chloro-2-methylphenyl)-3-methylurea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding urea derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the chloro group can be replaced by other nucleophiles like hydroxide ions, leading to the formation of phenol derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products:
Oxidation: Urea derivatives.
Reduction: Amine derivatives.
Substitution: Phenol derivatives.
Scientific Research Applications
1-(4-Chloro-2-methylphenyl)-3-methylurea has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with specific pharmacological activities.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-(4-Chloro-2-methylphenyl)-3-methylurea exerts its effects depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The chloro and methyl groups on the phenyl ring can influence the compound’s binding affinity and specificity towards its molecular targets.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The activity and properties of urea derivatives are highly sensitive to substituent patterns. Key analogs include:
Key Observations :
- Chlorine Position : The para-chlorine in the target compound may enhance binding to biological targets compared to meta-substituted analogs like DCPMU .
- Methyl vs. CF₃ : Trifluoromethyl groups (e.g., in ) increase electron-withdrawing effects and metabolic resistance but reduce solubility.
- Hydroxyl Groups : The addition of a hydroxyl group (e.g., ) improves aqueous solubility but may shorten environmental persistence.
Environmental and Metabolic Behavior
- Degradation Pathways : Chlorinated phenylureas like DCPMU are prone to microbial degradation into 3,4-dichloroaniline (3,4-DCA), a toxic intermediate . The ortho-methyl group in the target compound may slow degradation, increasing environmental persistence.
- Solubility and Bioaccumulation : The target compound’s logP (estimated ~2.5) suggests moderate lipophilicity, lower than CF₃-containing analogs (e.g., , logP ~4.0), reducing bioaccumulation risks compared to highly lipophilic derivatives.
Q & A
Q. How can researchers optimize the synthetic route for 1-(4-Chloro-2-methylphenyl)-3-methylurea to improve yield and purity?
- Methodological Answer : The synthesis typically involves reacting 4-chloro-2-methylaniline with methyl isocyanate. Key optimization steps include:
- Solvent Selection : Use polar aprotic solvents (e.g., dichloromethane) to enhance reactivity while minimizing side reactions .
- Temperature Control : Maintain temperatures between 0–5°C during reagent addition to prevent exothermic side reactions, followed by gradual warming to room temperature .
- Purification : Employ recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate high-purity product .
- Scale-Up Considerations : For reproducibility, automate reagent dosing and monitor reaction progress via TLC or HPLC .
Q. What spectroscopic and crystallographic techniques are most effective for characterizing the molecular structure of 1-(4-Chloro-2-methylphenyl)-3-methylurea?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR in DMSO-d₆ can confirm urea NH protons (δ ~5.5–6.5 ppm) and aromatic/alkyl substituents .
- X-ray Crystallography : Use SHELX software for structure refinement. Key parameters include resolving hydrogen-bonding networks (N–H···O) and verifying dihedral angles between aromatic rings .
- Mass Spectrometry : High-resolution ESI-MS provides molecular ion confirmation (e.g., [M+H]⁺ at m/z 229.07) .
Q. What are the critical considerations in designing stability studies for 1-(4-Chloro-2-methylphenyl)-3-methylurea under varying environmental conditions?
- Methodological Answer :
- Degradation Pathways : Monitor hydrolysis (urea bond cleavage) under acidic/basic conditions via pH-controlled stability chambers .
- Thermal Stability : Use TGA/DSC to assess decomposition temperatures and identify crystalline polymorphs .
- Light Sensitivity : Conduct accelerated photostability studies (ICH Q1B guidelines) with UV-Vis spectroscopy to detect degradation products .
Advanced Research Questions
Q. What computational strategies are recommended for predicting the hydrogen-bonding patterns and crystal packing of 1-(4-Chloro-2-methylphenyl)-3-methylurea?
- Methodological Answer :
- Density Functional Theory (DFT) : Apply hybrid functionals (e.g., B3LYP) with dispersion corrections to model intermolecular interactions. Exact exchange terms improve accuracy in hydrogen-bond energy calculations (~2.4 kcal/mol error) .
- Graph Set Analysis : Use Etter’s rules to classify hydrogen-bond motifs (e.g., R₂²(8) rings) and predict supramolecular assembly .
- Molecular Dynamics (MD) : Simulate crystal packing using force fields (e.g., AMBER) to assess thermodynamic stability under varying pressures .
Q. How can researchers resolve contradictions in reported biological activities of urea derivatives through structure-activity relationship (SAR) studies?
- Methodological Answer :
- Bioisosteric Replacement : Compare halogenated analogs (e.g., 4-Cl vs. 3-F substituents) to evaluate electronic effects on target binding .
- Co-crystallization Studies : Resolve target-ligand complexes (e.g., kinase inhibitors) using X-ray diffraction to identify critical hydrogen bonds or steric clashes .
- Statistical Modeling : Apply multivariate QSAR models (e.g., CoMFA) to correlate substituent bulkiness (Cl vs. CH₃) with IC₅₀ values .
Q. What role do halogen substituents (Cl, F) play in modulating the intermolecular interactions and bioavailability of 1-(4-Chloro-2-methylphenyl)-3-methylurea compared to its analogs?
- Methodological Answer :
- Halogen Bonding : The 4-Cl substituent enhances σ-hole interactions with electron-rich residues (e.g., carbonyl oxygen in enzymes), improving binding affinity .
- Lipophilicity : Cl substituents increase logP values (experimental logP ~2.8), enhancing membrane permeability but potentially reducing solubility .
- Metabolic Stability : Fluorinated analogs (e.g., 3-F derivatives) show slower CYP450-mediated oxidation due to C–F bond strength, extending half-life .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported solubility data for 1-(4-Chloro-2-methylphenyl)-3-methylurea across solvents?
- Methodological Answer :
- Standardized Protocols : Replicate solubility tests (OECD 105 guidelines) using saturated solutions equilibrated at 25°C for 24 hours .
- Hansen Solubility Parameters : Compare experimental data with HSPiP predictions to identify outliers (e.g., deviations in hydrogen-bonding contributions) .
- Co-solvency Studies : Use ternary phase diagrams (water/ethanol/PEG) to optimize solvent blends for formulation .
Methodological Tools and Resources
| Technique | Application | Reference |
|---|---|---|
| B3LYP/DFT | Hydrogen-bond energy calculation | |
| SHELX | Crystal structure refinement | |
| CoMFA | QSAR modeling | |
| Graph Set Analysis | Supramolecular motif classification |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
